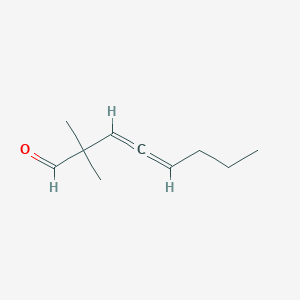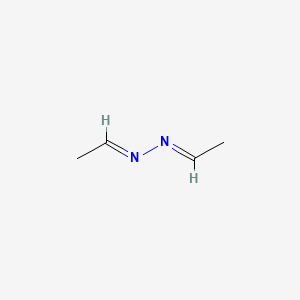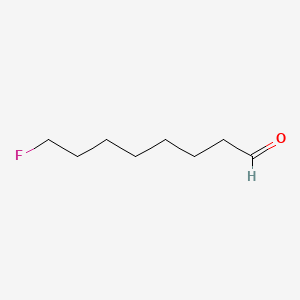
Ether, bis(4-fluorobutyl)
Descripción general
Descripción
Ether, bis(4-fluorobutyl), also known as bis(4-fluorobutyl) ether, is a chemical compound with the molecular formula C8H16F2O and a molecular weight of 166.21 g/mol . This compound is characterized by the presence of two 4-fluorobutyl groups attached to an oxygen atom, forming an ether linkage. It is commonly used in the synthesis of pharmaceuticals, particularly fluoroquinolones, and as a biochemical insecticide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of ether, bis(4-fluorobutyl), can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction . For example, the reaction between 4-fluorobutanol and sodium hydride (NaH) to form the alkoxide, followed by the reaction with 4-fluorobutyl bromide, can yield bis(4-fluorobutyl) ether.
Industrial Production Methods: Industrial production of bis(4-fluorobutyl) ether may involve the use of metal halide catalysts and controlled reaction conditions to optimize yield and purity. The process typically includes steps such as distillation to remove unreacted starting materials and by-products, washing with sodium bicarbonate and saturated salt solutions, and drying with anhydrous sodium sulfate .
Types of Reactions:
Oxidation: Ether, bis(4-fluorobutyl), can undergo oxidation reactions, although ethers are generally resistant to oxidation under mild conditions.
Reduction: Reduction reactions are less common for ethers, but specific conditions can lead to the cleavage of the ether bond.
Substitution: The fluorine atoms in bis(4-fluorobutyl) ether can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) can be employed for the reduction of ether bonds.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of carbonyl compounds or carboxylic acids.
Reduction: Reduction can result in the formation of alcohols.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ether, bis(4-fluorobutyl), has several applications in scientific research:
Biology: Its biochemical insecticidal properties make it useful in studies related to pest control and insect physiology.
Medicine: The compound is involved in the synthesis of drugs, especially those targeting bacterial infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of ether, bis(4-fluorobutyl), as a biochemical insecticide involves the disruption of cellular processes in insects. The fluorine atoms in the compound can interfere with enzyme activity and metabolic pathways, leading to respiratory failure, liver necrosis, and kidney damage . The compound’s toxicity is attributed to its ability to cause oxidative stress and damage to cellular components.
Comparación Con Compuestos Similares
Ether, bis(4-chlorobutyl): Similar in structure but with chlorine atoms instead of fluorine.
Ether, bis(4-bromobutyl): Contains bromine atoms instead of fluorine.
Ether, bis(4-iodobutyl): Contains iodine atoms instead of fluorine.
Comparison:
Reactivity: Fluorine atoms in bis(4-fluorobutyl) ether make it more resistant to nucleophilic substitution compared to its chlorinated, brominated, or iodinated counterparts.
Toxicity: The fluorinated ether is generally more toxic due to the strong electronegativity of fluorine, which enhances its ability to disrupt biological processes.
Applications: While all these compounds can be used in organic synthesis, the specific applications may vary based on their reactivity and toxicity profiles.
Propiedades
IUPAC Name |
1-fluoro-4-(4-fluorobutoxy)butane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTYDSUKTOLPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCF)COCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208028 | |
| Record name | Ether, bis(4-fluorobutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-23-7 | |
| Record name | Ether, bis(4-fluorobutyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ether, bis(4-fluorobutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















